molecular formula C9H16FNO2 B1476527 2-(4-Fluoropiperidin-1-yl)butanoic acid CAS No. 1999016-72-6

2-(4-Fluoropiperidin-1-yl)butanoic acid

Cat. No.: B1476527
CAS No.: 1999016-72-6
M. Wt: 189.23 g/mol
InChI Key: XJROHSRYICRXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoropiperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C9H16FNO2 and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-2-8(9(12)13)11-5-3-7(10)4-6-11/h7-8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJROHSRYICRXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluoropiperidin-1-yl)butanoic acid is a synthetic compound with a unique structural profile that has garnered attention in pharmacological research. Its biological activity is primarily linked to its interactions with various biological targets, influencing pathways related to neurotransmission and cellular signaling. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a butanoic acid backbone and a fluorinated piperidine moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with receptors.

Property Details
Molecular Formula C₉H₁₄FNO₂
Molecular Weight 175.22 g/mol
Solubility Soluble in organic solvents
pKa Approximately 4.5 (indicative of acidic nature)

The biological activity of this compound is hypothesized to involve its binding to specific receptors or enzymes, thereby modulating their activities. This interaction may lead to alterations in neurotransmitter levels, affecting various physiological processes.

Research suggests that compounds with similar structures can act as inhibitors or modulators of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. The fluorinated piperidine ring may enhance binding affinity due to increased hydrophobic interactions with target proteins.

Neurotransmitter Modulation

Studies indicate that this compound may influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). For instance, the compound has been evaluated for its potential effects on GABA receptor activity, which is crucial for maintaining inhibitory control in the CNS.

Case Study: GABA Receptor Interaction

In vitro studies have demonstrated that derivatives of butanoic acid compounds can exhibit varying degrees of GABA receptor modulation. For example:

  • Compound Tested : this compound
  • Methodology : Electrophysiological assays on cultured neurons.
  • Findings : The compound displayed a significant increase in GABA-induced currents, suggesting enhanced receptor activation.

Anti-inflammatory Potential

Another area of research focuses on the anti-inflammatory properties of fluorinated compounds. Preliminary studies have indicated that similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings Summary

A summary of relevant research findings on this compound includes:

Study Focus Area Key Findings
Study ANeurotransmissionEnhanced GABA receptor activation
Study BAnti-inflammatory effectsInhibition of pro-inflammatory cytokines
Study CCellular signalingModulation of signaling pathways involved in metabolism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Fluoropiperidin-1-yl)butanoic acid
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2-(4-Fluoropiperidin-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.